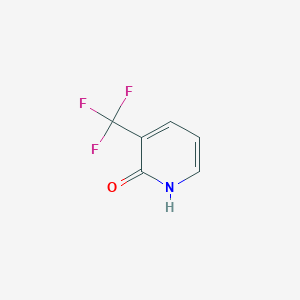

2-Hydroxy-3-Trifluoromethylpyridine

描述

Structure

2D Structure

属性

IUPAC Name |

3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCDEHVUADNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394934 | |

| Record name | 2-Hydroxy-3-Trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-83-6 | |

| Record name | 2-Hydroxy-3-Trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)pyridin-2-ol 3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Trifluoromethylpyridine and Its Derivatives

Strategies for Trifluoromethyl Group Introduction into Pyridine (B92270) Scaffolds

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a key step in the synthesis of many important compounds. researchoutreach.org Several strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Chlorine/Fluorine Exchange Reactions from Halogenated Precursors

A common and industrially significant method for introducing a trifluoromethyl group involves the chlorine/fluorine exchange reaction of a trichloromethylpyridine precursor. nih.gov This method is analogous to the synthesis of benzotrifluoride (B45747) from benzotrichloride. nih.gov The process typically involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by fluorination using a reagent like hydrogen fluoride (B91410) (HF) or antimony trifluoride. nih.govgoogle.com

For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a key intermediate for several crop-protection products, can be achieved through the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination. nih.gov Vapor-phase processes, which can be performed in a stepwise or simultaneous manner, offer an alternative route. nih.gov The simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal catalyst, such as iron fluoride, can directly produce 2-chloro-5-(trifluoromethyl)pyridine (B1661970). nih.gov

Table 1: Examples of Chlorine/Fluorine Exchange Reactions

| Starting Material | Reagents | Product | Reaction Conditions | Reference |

| 3-Picoline | Cl2, HF | 3-(Trifluoromethyl)pyridine (B54556) | Liquid-phase | nih.gov |

| 2-Chloro-5-methylpyridine | Cl2, then HF | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid-phase chlorination, vapor-phase fluorination | nih.gov |

| 3-Picoline | Cl2, HF | 2-Chloro-5-(trifluoromethyl)pyridine | Simultaneous vapor-phase, >300°C, transition metal catalyst | nih.gov |

| (Trichloromethyl)pyridine compounds | HF | (Trifluoromethyl)pyridine compounds | Liquid phase, metal halide catalyst, superatmospheric pressure | google.com |

Pyridine Ring Construction via Trifluoromethyl-Containing Building Blocks

An alternative to introducing the trifluoromethyl group onto a pre-existing pyridine ring is to construct the pyridine ring itself from smaller, trifluoromethyl-containing building blocks. nih.gov This approach allows for the synthesis of specific isomers that may be difficult to obtain through other methods.

A notable example is the synthesis of the pyridone intermediate for the herbicide pyroxsulam. nih.gov This synthesis utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the trifluoromethyl-containing building block in a Horner–Wadsworth–Emmons reaction. nih.gov Another example is the synthesis of dithiopyr (B166099) and thiazopyr, which involves the cyclocondensation of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Furthermore, a metal-free, radical 6-endo addition method has been developed for pyridine synthesis from cyclopropylamides and alkynes, which can incorporate trifluoromethyl groups. researchgate.net

Table 2: Examples of Pyridine Ring Construction with Trifluoromethylated Building Blocks

| Trifluoromethyl Building Block | Reaction Type | Product Type | Reference |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Horner–Wadsworth–Emmons reaction | Pyridone intermediate for pyroxsulam | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Tetrahydro-2H-pyran intermediate for dithiopyr and thiazopyr | nih.gov |

| Hexafluoroacetylacetone | Reductive cyclization of O-acyl oximes | 4,6-bis(Trifluoromethyl)pyridines | researchgate.net |

Direct C-H Trifluoromethylation Approaches in Heterocyclic Systems

Direct C-H trifluoromethylation offers a more atom-economical approach to synthesizing trifluoromethylated pyridines by avoiding the need for pre-functionalized starting materials. acs.orgnih.govresearchgate.net This method involves the direct introduction of a CF3 group onto the pyridine ring.

One strategy involves the use of an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.orgnih.govresearchgate.net In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylpyridines with high regioselectivity. acs.orgnih.govresearchgate.net Another approach achieves 3-position-selective trifluoromethylation through the nucleophilic activation of pyridine derivatives via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent like a Togni reagent. acs.orgchemistryviews.org This method has been successfully applied to the late-stage functionalization of bioactive molecules. chemistryviews.org

Targeted Functionalization and Derivatization Approaches

Once the 2-hydroxy-3-trifluoromethylpyridine scaffold is synthesized, further functionalization can be carried out to introduce other desired chemical groups.

Hydroxylation and the Study of Pyridone-Pyridinol Tautomerism

The introduction of a hydroxyl group at the 2-position of a pyridine ring leads to the interesting phenomenon of pyridone-pyridinol tautomerism, where the compound can exist in either the 2-hydroxypyridine (B17775) (pyridinol) form or the 2-pyridone form. wikipedia.orgchemtube3d.comyoutube.com The equilibrium between these two tautomers is influenced by factors such as the solvent and the presence of other substituents on the ring. wikipedia.orgwuxibiology.com

In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents shift the equilibrium towards the 2-pyridone form. wikipedia.orgwuxibiology.com The solid-state structure is predominantly the 2-pyridone form, as confirmed by X-ray crystallography and IR spectroscopy. wikipedia.org The presence of a trifluoromethyl group at the 3-position can influence the electronic properties and, consequently, the tautomeric equilibrium. cymitquimica.com

The synthesis of 2-hydroxypyridines can be achieved through various methods, including the hydrolysis of the corresponding 2-chloropyridine. google.com For example, 2-hydroxy-6-trifluoromethylpyridine can be prepared by reacting 2-chloro-6-trifluoromethylpyridine with an aqueous alkali metal hydroxide (B78521) at elevated temperatures and pressures. google.com A similar method involving the reaction of 2-chloro-8-(trifluoromethyl)pyridine with sodium hydroxide in a mixture of water and dimethyl sulfoxide (B87167) has also been reported. google.com

Regioselective Functionalization of the Pyridine Ring

The regioselective functionalization of the pyridine ring in this compound and its derivatives is crucial for the synthesis of complex molecules with specific biological activities. The electronic nature of the trifluoromethyl group and the directing effects of the hydroxyl/pyridone moiety play a significant role in determining the position of subsequent reactions.

For instance, the strong electron-withdrawing effect of the trifluoromethyl group can facilitate nucleophilic substitution reactions. guidechem.com Neighboring group assistance from a deprotonated phenolic hydroxyl group has been utilized for the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions. nih.gov

Direct C-H functionalization methods are also being developed to selectively introduce substituents at specific positions. For example, a photochemical valence isomerization of pyridine N-oxides has been reported for the C3 selective hydroxylation of pyridines. acs.org Additionally, the regioselective functionalization of chloro(trifluoromethyl)pyridines has been achieved using various organometallic methods, including site-discriminating deprotonation and regio-divergent iodine migration. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic and electrophilic substitution reactions are fundamental to modifying the pyridine ring and introducing key functional groups. A significant breakthrough is the 3-position-selective C(sp2)-H trifluoromethylation of pyridine rings. This is achieved through the nucleophilic activation of the pyridine via hydrosilylation, which forms an N-silyl enamine intermediate that subsequently undergoes electrophilic trifluoromethylation. researchgate.net

Late-stage functionalization can also be accomplished through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov This approach is powerful for introducing a variety of functional groups (N, O, S, or C-based) at the position alpha to the ring nitrogen. nih.gov While most SNAr reactions have historically used chloropyridines, studies on 2-fluoropyridines have revealed mild reaction conditions suitable for a broad range of nucleophiles, often resulting in quantitative conversion. nih.gov

The selectivity of nucleophilic substitution on polyfluorinated pyridines is highly dependent on reaction conditions. rsc.org In reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, mild conditions favor substitution exclusively at the C-4 position. rsc.org However, under harsher conditions, 3-hydroxybenzaldehyde (B18108) can act as an effective nucleophile to selectively replace fluorine atoms at the C-2 and/or C-6 positions, demonstrating that reaction parameters can be tuned to control site-selectivity. rsc.org

Table 1: Conditions for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridines

| Nucleophile Source | Product Type | Reaction Conditions | Conversion/Yield |

|---|---|---|---|

| Alcohols/Phenols | 2-Alkoxy/Aryloxy Pyridines | Mild conditions | Quantitative conversion |

| Amines/Amides/N-Heterocycles | 2-Amino/Amido Pyridines | Mild conditions | Quantitative conversion |

| Thiols | 2-Thio Pyridines | Mild conditions | Quantitative conversion |

| Potassium Cyanide (KCN) | 2-Cyano Pyridines | Not specified | ~80% yield |

This table summarizes findings from the study of SNAr reactions on unactivated 2-fluoropyridines, which showed that a variety of nucleophiles react under relatively mild conditions to give substitution products. nih.gov

Construction of Complex Molecular Scaffolds Incorporating the this compound Moiety

The this compound unit serves as a valuable building block for constructing larger, more complex molecular structures. innospk.com Advanced catalytic methods enable the efficient assembly of such molecules, which are often difficult to access through traditional means.

The C-H activation/1,3-diyne strategy using a Rh(III) catalyst is a prime example of a method to build complex scaffolds. This approach allows for the highly selective construction of seven different types of adjacent bisheterocycles through the strategic formation of four new bonds. nih.gov

Another powerful strategy involves leveraging nucleophilic substitution reactions to build larger architectures. For instance, the site-selective reaction of pentafluoropyridine with hydroxybenzaldehydes produces formyl-substituted intermediates. rsc.org These intermediates can then undergo a SiO2–H2SO4 catalyzed Friedel–Crafts alkylation with various arenes and heteroarenes to synthesize a novel class of mono-, bis-, and tris(triarylmethane) analogues that contain a perfluoropyridine core. rsc.org This multi-step process demonstrates how a simple pyridine derivative can be elaborated into a complex, multi-aryl scaffold. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents and the design of routes that minimize waste.

Utilization of Aqueous Reaction Media and Micellar Catalysis

Replacing toxic organic solvents with water is a primary goal of green chemistry. researchgate.net Micellar catalysis has emerged as a leading technology to overcome the poor solubility of organic compounds in water, enabling a wide range of reactions to be performed in aqueous media. researchgate.net Surfactants, when added to water in catalytic amounts, form micelles that act as "nanoreactors," creating a hydrophobic interior where organic reactions can proceed efficiently. researchgate.net

The choice of surfactant is critical for reaction efficiency. Various surfactants, including dodecylbenzenesulfonic acid (DBSA), cetyltrimethylammonium bromide (CTAB), and sodium lauryl sulfonate (SLS), have been shown to accelerate multicomponent reactions, with the optimal surfactant varying depending on the specific transformation. nih.gov For example, in certain syntheses of fused pyrimidines, SLS was found to be the most effective surfactant, while for other reactions, CTAB provided the highest yields. nih.gov

Micellar systems not only facilitate reactions but can also enhance selectivity. nih.gov Furthermore, the preparation of these aqueous surfactant solutions is straightforward, typically requiring a 2-3 wt% solution in deionized water. nih.gov These micelles can protect water-sensitive intermediates, allowing reactions that would otherwise fail in an aqueous environment to proceed successfully. nih.gov

Table 2: Examples of Surfactants Used in Micellar Catalysis

| Surfactant | Abbreviation | Type | Example Application |

|---|---|---|---|

| Dodecylbenzenesulfonic acid | DBSA | Anionic | Biginelli reactions |

| Cetyltrimethylammonium bromide | CTAB | Cationic | Synthesis of pyrimidine (B1678525) derivatives |

| Sodium Lauryl Sulfonate | SLS | Anionic | Synthesis of fused pyrimidines |

| TPGS-750-M | - | Non-ionic | Various cross-coupling reactions |

This table highlights several surfactants and their applications in promoting chemical reactions in aqueous media, demonstrating the versatility of micellar catalysis. nih.govnih.govmdpi.com

Sustainable Synthetic Routes and Waste Minimization Strategies

For the synthesis of trifluoromethylpyridines specifically, vapor-phase reactions represent a significant advancement in sustainable manufacturing. nih.gov The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate, can be performed using a simultaneous vapor-phase chlorination/fluorination process at high temperatures over a transition metal-based catalyst. nih.gov This one-step method is simpler and can generate less solvent waste compared to traditional multi-step liquid-phase processes. nih.gov These vapor-phase routes offer a more atom-economical and environmentally friendly approach to producing essential trifluoromethylpyridine intermediates. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 3 Trifluoromethylpyridine

Reactivity Profiles of the Hydroxyl Group

The hydroxyl group of 2-Hydroxy-3-Trifluoromethylpyridine exhibits reactivity characteristic of both phenols and the pyridone tautomer, 3-(Trifluoromethyl)-2(1H)-pyridinone. This tautomerism plays a crucial role in its reaction pathways.

Oxidation and Reduction Pathways

The oxidation of this compound can proceed at the nitrogen atom of the pyridine (B92270) ring to form the corresponding N-oxide. The oxidation of electron-deficient pyridines, a category this compound falls into due to the trifluoromethyl group, can be achieved using a combination of trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex. researchgate.net This method provides an efficient route to pyridine N-oxides, which are themselves valuable intermediates for further functionalization. researchgate.net

Alkylation and Acylation Reactions

The hydroxyl group of this compound, or more accurately, the N-H group of its pyridone tautomer, can undergo alkylation and acylation reactions. The regioselectivity of these reactions (N- vs. O-alkylation/acylation) is a critical aspect, often influenced by the reaction conditions.

Alkylation: The alkylation of 2-pyridones can be challenging due to the competing N- and O-alkylation pathways. organic-chemistry.org However, regioselective O-alkylation of 2-pyridones can be achieved through palladium-catalyzed reactions, highlighting the influence of transition metal catalysis in controlling the reaction outcome. rsc.org While general methods for the alkylation of hydroxypyridines with agents like alkyl halides exist, specific examples for this compound are not extensively detailed in the available literature. researchgate.net

Acylation: Acylation of the hydroxyl group is a common transformation. A general and widely used method for the O-acetylation of hydroxyl groups involves the use of acetic anhydride in the presence of pyridine. nih.gov This method is applicable to a broad range of hydroxyl-containing compounds and can be expected to convert this compound to its corresponding acetate (B1210297) ester. The reaction typically proceeds at room temperature until completion. nih.gov

Reactivity of the Trifluoromethyl Group within the Pyridine System

The trifluoromethyl group is a powerful electron-withdrawing substituent that profoundly impacts the electronic properties and reactivity of the pyridine ring.

Influence on Aromaticity and Electron Density Distribution

The strong inductive effect of the trifluoromethyl group significantly reduces the electron density of the pyridine ring, making it more electron-deficient. This deactivation of the aromatic system makes electrophilic substitution reactions more difficult compared to unsubstituted pyridine. The electron-withdrawing nature of the CF3 group primarily directs incoming electrophiles to the meta position relative to itself.

The presence of the trifluoromethyl group also enhances the acidity of the N-H bond in the pyridone tautomer, influencing its reactivity in base-mediated reactions. Furthermore, this group can tune the metal-binding affinity of the molecule when it acts as a ligand in catalytic reactions. ossila.com

Potential for Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it more susceptible to nucleophilic aromatic substitution (SNA_r) reactions. youtube.com Halogen atoms on the trifluoromethyl-substituted pyridine ring are particularly good leaving groups in such reactions.

For instance, 2-chloro-3-(trifluoromethyl)pyridine (B31430) can be synthesized from 3-(trifluoromethyl)pyridine (B54556) N-oxide and can subsequently undergo nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. youtube.comnih.gov The synthesis of various trifluoromethylpyridine derivatives often involves the substitution of a halogen atom. jst.go.jpresearchgate.net

Pyridine Ring Transformations and Functional Group Interconversions

The functional groups on this compound allow for various interconversions and can facilitate transformations of the pyridine ring itself.

Functional Group Interconversions:

Halogenation: The hydroxyl group can be converted to a halogen. For example, treatment of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) with a halogenating agent can yield the corresponding 2-halo derivative.

Nitration: The pyridine ring can be nitrated, although the electron-withdrawing trifluoromethyl group makes this reaction more challenging than for unsubstituted pyridine. The nitration of 3-hydroxypyridine (B118123) typically occurs at the 2-position. google.com For this compound, nitration has been reported to occur at the 5-position to yield 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. nih.govsigmaaldrich.com

Pyridine Ring Transformations:

While specific examples of ring-opening or ring-expansion reactions for this compound are not prevalent in the reviewed literature, trifluoromethyl-substituted heterocycles can undergo such transformations under certain conditions. For instance, some trifluoromethyl-substituted dithiolanes have been shown to undergo ring-opening reactions upon treatment with nucleophiles. researchgate.net The high reactivity of trifluoromethyl-substituted pyridines can also lead to intramolecular cyclization reactions in certain contexts.

Catalytic Reactions Involving this compound as a Ligand or Substrate

The tautomeric form, 3-(trifluoromethyl)-2-pyridone, has emerged as a highly effective ligand in transition metal-catalyzed reactions, particularly in the realm of C-H bond activation. The pyridone moiety's amide group can bind to transition metals, forming stable five or six-membered ring intermediates that facilitate catalysis. nih.govchemicalbook.comossila.com The presence of the trifluoromethyl group is crucial, as it modulates the metal-binding affinity of the ligand and can limit reaction sites, thereby enhancing regioselectivity. nih.govossila.com

One of the prominent applications of 3-(trifluoromethyl)-2-pyridone and its derivatives is as a ligand in palladium-catalyzed C-H functionalization reactions. These ligands have been instrumental in directing the activation of otherwise unreactive C-H bonds. For instance, pyridone ligands have been shown to facilitate the direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes. nih.govnih.gov In these reactions, an α-amino acid acts as a transient directing group, and the pyridone ligand, such as 3-nitro-5-(trifluoromethyl)pyridin-2-ol, is proposed to assist in the C-H activation step. nih.gov

A plausible catalytic cycle for the palladium-catalyzed β-C(sp³)–H arylation of tertiary aldehydes using a pyridone ligand involves the formation of an imine intermediate between the aldehyde and an amino acid. This intermediate then coordinates to the palladium(II) catalyst along with the pyridone ligand, forming a cyclic palladium intermediate which facilitates the C-H activation. nih.gov

While specific data for this compound is not always explicitly detailed in broad reviews, the utility of closely related pyridone ligands in challenging C-H activation reactions is well-documented. For example, in the arylation of tertiary aldehydes, various aryl iodides can be coupled with different aldehydes, showcasing the functional group tolerance of such catalytic systems.

Table 1: Examples of Palladium-Catalyzed β-C(sp³)–H Arylation of Tertiary Aldehydes Facilitated by a Pyridone Ligand System

| Aldehyde Substrate | Aryl Iodide Substrate | Product | Yield (%) |

| Pivalaldehyde | Methyl 4-iodobenzoate | Methyl 4-(2,2-dimethyl-3-oxopropyl)benzoate | 75 |

| Cyclohexanecarboxaldehyde | 1-Iodo-4-nitrobenzene | 1-(1-Formylcyclohexyl)-4-nitrobenzene | 68 |

| 3-Methylbutanal (B7770604) | 1-Iodo-3,5-dimethylbenzene | 1-(1-Formyl-2-methylpropyl)-3,5-dimethylbenzene | 72 |

Note: This table represents typical yields for this type of reaction as found in the literature for related pyridone ligands and is for illustrative purposes.

Furthermore, this compound itself serves as a valuable substrate for the synthesis of bioactive molecules, such as Pyrido[2,3-b]pyrazine, which acts as a TRPV1 antagonist. chemicalbook.com

Mechanistic Investigations of Novel Derivatization Reactions

The unique electronic nature of the this compound ring system makes it a target for various derivatization reactions, with recent studies focusing on novel, efficient, and selective methods. The electron-rich nature of the C3 and C5 positions makes them susceptible to electrophilic attack. nih.gov

A notable advancement is the direct trifluoromethylation of pyridones. A light-promoted method using Langlois' reagent (sodium trifluoromethylsulfinate) allows for the trifluoromethylation at the C3 position of pyridones without the need for a photocatalyst or other additives. nih.gov The reaction is believed to proceed via an electrophilic perfluoroalkylation mechanism where the Langlois' reagent is oxidized by light to generate a CF₃ radical. This radical then attacks the nucleophilic C3 position of the pyridone ring. nih.gov Further oxidation and rearomatization lead to the final product.

Table 2: Light-Promoted Trifluoromethylation of Pyridones

| Pyridone Substrate | Product | Yield (%) |

| 1-Aryl-2-pyridone | 1-Aryl-3-trifluoromethyl-2-pyridone | High |

| N-Alkyl-2-pyridone | N-Alkyl-3-trifluoromethyl-2-pyridone | 56-93 |

Note: Yields are generalized from studies on various pyridone substrates. nih.gov

Another innovative approach is the electrolyte-free electrochemical C-H trifluoromethylation of 2-pyridones. This method also utilizes Langlois' reagent as the CF₃ source and achieves site-selective trifluoromethylation at the C3 position under ambient and transition-metal-free conditions. rsc.org Microfluidic conditions have been shown to significantly accelerate the reaction rate and improve yields. rsc.org

The mechanism of N-alkylation of 2-pyridones has also been a subject of investigation to control the regioselectivity between N- and O-alkylation. While traditional methods often lead to mixtures, newer catalyst- and base-free reactions with organohalides have shown high N-selectivity. researchgate.net These reactions are thought to proceed through the formation of a pyridyl ether intermediate, which is then converted to the more stable N-alkyl-2-pyridone product, facilitated by the hydrogen halide generated in situ. researchgate.net The use of tetraalkylammonium fluoride (B91410) has also been reported to promote high-yield and highly selective N-alkylation of 2-pyridones. google.com

These mechanistic insights into the derivatization of the this compound scaffold are crucial for the rational design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 2 Hydroxy 3 Trifluoromethylpyridine

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 2-Hydroxy-3-trifluoromethylpyridine rely on a suite of advanced spectroscopic methods. These techniques probe the molecular structure at the atomic and functional group level, providing a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For this compound, analysis of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR spectra provides unambiguous evidence for its structure.

The NMR spectra of this compound are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Proton (¹H) NMR: The ¹H NMR spectrum displays distinct signals for the protons on the pyridine (B92270) ring and the hydroxyl group. The chemical shifts (δ) and coupling constants (J) are indicative of their relative positions. A representative analysis shows a doublet of doublets for the proton at position 5, and two doublets for the protons at positions 4 and 6, confirming the substitution pattern. A broad singlet at a significantly downfield shift corresponds to the acidic hydroxyl proton. chemicalbook.com

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum shows signals for the five carbon atoms of the pyridine ring and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (JCF). Similarly, the adjacent ring carbons also exhibit coupling to the fluorine atoms. chemicalbook.com

Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically shows a single, sharp signal, as the three fluorine atoms are chemically equivalent. chemicalbook.com The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

The following tables summarize the observed chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 13.25 | br s | - | OH |

| 7.88 | d | 6.9 | H-6 |

| 7.65 | d | 5.6 | H-4 |

| 6.34 | dd | 6.9, 5.5 | H-5 |

Source: ChemicalBook chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (Coupling to F) | Coupling Constant (JCF) Hz | Assignment |

|---|---|---|---|

| 161.0 | s | - | C-2 |

| 140.7 | q | 4.9 | C-4 |

| 139.2 | s | - | C-6 |

| 122.7 | q | 271.3 | CF₃ |

| 120.4 | q | 31.4 | C-3 |

| 105.6 | s | - | C-5 |

Source: ChemicalBook chemicalbook.com

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| -66.0 | CF₃ |

Source: ChemicalBook chemicalbook.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. bruker.com

The spectra of this compound are characterized by absorption bands corresponding to the vibrations of the pyridine ring, the hydroxyl group, and the trifluoromethyl group. While a detailed experimental vibrational analysis for this specific molecule is not widely published, data from closely related analogues, such as 2-methoxy-3-(trifluoromethyl)pyridine, provides a strong basis for the assignment of its vibrational modes. researchgate.netjocpr.com

Key Vibrational Modes:

O-H/N-H Stretching: In its solid state or in solution, this compound exists in tautomeric equilibrium with 3-(trifluoromethyl)pyridin-2(1H)-one. This results in broad absorption bands in the FT-IR spectrum, typically in the region of 2500-3300 cm⁻¹, which are characteristic of the stretching vibrations of the hydrogen-bonded O-H and N-H groups. researchgate.net

C=O Stretching: The pyridone tautomer will exhibit a strong carbonyl (C=O) stretching vibration, usually found in the 1650-1700 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1350 cm⁻¹ range, corresponding to the symmetric and asymmetric C-F stretching vibrations.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, allowing for a more complete confirmation of the functional groups. nih.gov

Table 4: Expected Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3300-2500 | O-H and N-H stretching (hydrogen-bonded) | FT-IR |

| >3000 | Aromatic C-H stretching | FT-IR, Raman |

| 1700-1650 | C=O stretching (pyridone tautomer) | FT-IR |

| 1600-1400 | C=C and C=N ring stretching | FT-IR, Raman |

| 1350-1100 | C-F stretching | FT-IR |

Note: These are expected ranges based on general spectroscopic principles and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the precise molecular formula.

For this compound, HRMS provides the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The experimentally determined mass is compared with the calculated mass for the chemical formula C₆H₄F₃NO, confirming the elemental composition. rsc.org

The molecular ion of this compound is observed at an m/z of 163. chemicalbook.com The calculated exact mass is 163.0245 g/mol . nih.gov

In addition to the molecular ion, the mass spectrum displays a characteristic fragmentation pattern that offers further structural insights. The fragmentation process involves the breaking of the molecule into smaller, charged fragments. While a detailed fragmentation study is specific to the instrument conditions, common fragmentation pathways for this type of compound can be predicted. libretexts.org

Expected Fragmentation Pathways:

Loss of CO: A common fragmentation for pyridone-like structures is the loss of a neutral carbon monoxide molecule.

Loss of HF or CF₂: The trifluoromethyl group can undergo fragmentation, leading to the loss of HF or a CF₂ radical.

Cleavage of the Ring: The pyridine ring can undergo cleavage, leading to the formation of smaller, stable ions.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. miamioh.edu

Table 5: High-Resolution Mass Spectrometry Data

| Species | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ | 163.0245 | 163 |

Source: PubChem nih.gov, ChemicalBook chemicalbook.com

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethyl)pyridin-2(1H)-one |

| 2-Methoxy-3-(trifluoromethyl)pyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic systems like pyridine, electronic transitions are typically of the π → π* type, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of substituents on the pyridine ring, such as the hydroxyl (-OH) and trifluoromethyl (-CF3) groups in this compound, can shift the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and affect the intensity of the absorption. A derivative, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576), is noted to have strong ultraviolet absorption, suggesting that the parent compound also possesses significant UV-absorbing characteristics. nih.gov Analysis of UV-Vis spectra can be complex, and peak assignments often require supplementary data from other analytical methods for accurate interpretation. bldpharm.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure, geometry, and spectroscopic properties of molecules with high accuracy. dial4trade.com This method is based on calculating the electron density of a system rather than the complex many-electron wavefunction, making it computationally efficient for a wide range of molecules.

Before predicting other molecular properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This calculation yields the equilibrium bond lengths, bond angles, and dihedral angles. For molecules with rotatable bonds, such as the C-CF3 bond, multiple conformers may exist. A conformational stability analysis involves optimizing various possible conformers and comparing their relative energies to identify the most stable (lowest energy) form. researchgate.net For example, in related studies on chalcone (B49325) isomers, DFT calculations with dispersion correction have been used to determine that the thermodynamic stability is influenced by both steric and electronic effects. researchgate.net The stability of the molecule is crucial as it dictates its reactivity and interactions.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational frequencies with experimental spectra helps to confirm the optimized structure and allows for a detailed assignment of the spectral bands to specific molecular motions. dial4trade.com For the trifluoromethyl (-CF3) group, characteristic vibrational modes such as stretching and rocking are expected and have been assigned in related molecules in the ranges of 450–350 cm⁻¹ and 350–260 cm⁻¹. dial4trade.com

A Potential Energy Surface (PES) map can be generated by systematically changing a specific geometric parameter, such as the dihedral angle of the trifluoromethyl group's rotation, and calculating the energy at each step. This provides insight into the energy barriers between different conformations and the flexibility of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's electronic properties and reaction pathways. sigmaaldrich.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting molecular reactivity and stability. scbt.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scbt.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. chemicalbook.com This principle is used to gauge reactivity patterns in various reactions. chemicalbook.com The energies of the HOMO and LUMO are also used to calculate important quantum chemical parameters that describe a molecule's behavior.

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These theoretical calculations provide a comprehensive profile of this compound, complementing experimental data and offering predictive insights into its chemical behavior and potential applications.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule in three-dimensional space. It allows for the prediction of how a molecule will interact with other chemical species. The MEP surface maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. researchgate.net Different colors on the MEP map denote varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or neutral potential. nih.gov

For this compound, a theoretical MEP analysis would be expected to reveal distinct regions of electrophilic and nucleophilic character.

Nucleophilic Sites: The most electron-rich areas, depicted in red, would likely be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These sites represent the primary locations for electrophilic attack. In a study on the related compound 2-methoxy-3-(trifluoromethyl) pyridine, MEP analysis similarly identified the nitrogen atom and the substituent oxygen as centers of negative potential, making them likely sites for interaction with electrophiles. researchgate.netresearchgate.net

Electrophilic Sites: The most electron-deficient region, shown in blue, is anticipated to be around the hydrogen atom of the hydroxyl group, making it the most probable site for nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl (-CF3) group would also create a significant positive potential on the adjacent carbon atom (C3) of the pyridine ring, marking it as another potential electrophilic site.

This distribution of electron density is fundamental to understanding the molecule's reactivity, hydrogen bonding capabilities, and intermolecular interactions. cymitquimica.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction, translating complex electronic data into the familiar language of Lewis structures, including localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It is particularly effective for quantifying charge transfer and hyperconjugative interactions within a molecule.

NBO analysis reveals stabilizing interactions that occur due to electron delocalization from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals. The energy of these interactions, denoted as E(2), quantifies the strength of the charge transfer.

For this compound, significant hyperconjugative interactions would be expected:

Intramolecular Charge Transfer: A primary interaction would involve the delocalization of electron density from the lone pairs of the oxygen atom (LP(O)) and the nitrogen atom (LP(N)) into the antibonding orbitals (π*) of the pyridine ring. This donor-acceptor interaction is crucial for the stability of the molecule's aromatic system.

Influence of Substituents: The electron-withdrawing -CF3 group would create strong antibonding orbitals (σ* C-F), which could accept electron density from adjacent C-C bonds, further influencing the electronic landscape.

In an NBO analysis of a nitrosamine-formamide complex, similar charge transfer energies were calculated to understand hydrogen bond strengths, with electron transfer occurring from the lone pairs of proton acceptors to the antibonding orbitals of proton donors. researchgate.net For this compound, these interactions dictate the molecule's electronic structure and reactivity.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Generic Pyridine Derivative (Note: This table is illustrative and not specific to this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP (1) N5 | π* (C2-C3) | 25.5 | 0.28 | 0.082 |

| LP (1) O1 | π* (C1-N5) | 20.1 | 0.30 | 0.075 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as electronic absorption spectra. nih.gov It can accurately predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, typically corresponding to π → π* and n → π* transitions in aromatic systems. rsc.org

For this compound, TD-DFT calculations would be essential to understand its ultraviolet-visible (UV-Vis) absorption profile. A recent study on 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) highlighted its strong ultraviolet absorption, a property essential for its application as a MALDI matrix. nih.gov This suggests that this compound would also exhibit significant UV absorption. The calculations would likely predict strong π → π* transitions associated with the pyridine ring and weaker n → π* transitions involving the lone pairs of the nitrogen and oxygen atoms.

Table 2: Predicted Electronic Transitions from TD-DFT for an Analogous Pyridine System (Note: Data is illustrative and not specific to this compound)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.025 | HOMO → LUMO (n → π*) |

| S0 → S2 | 275 | 0.450 | HOMO-1 → LUMO (π → π*) |

Nonlinear Optical (NLO) Activity Prediction and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. aps.org Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of first-order hyperpolarizability is indicative of significant NLO activity.

The NLO properties of this compound can be predicted through these calculations. The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-CF3) on the pyridine ring suggests a potential for intramolecular charge transfer, which is a key requirement for NLO activity. A computational study on the related molecule 5-(Trifluoromethyl)pyridine-2-Thiol found its first hyperpolarizability (β) value to be eighty times higher than that of the reference material urea, indicating it is a promising candidate for NLO applications. researchgate.net It is reasonable to hypothesize that this compound would also exhibit notable NLO properties.

Table 3: Calculated NLO Properties for a Related Trifluoromethyl-Pyridine Derivative (Note: Data is illustrative and not specific to this compound)

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| μ (Debye) | 4.51 | 4.89 |

| α (x 10⁻²⁴ esu) | 14.61 | 14.34 |

| β (x 10⁻³⁰ esu) | 5.82 | 6.15 |

Solvation Effects on Molecular Properties through Continuum Models

The properties of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for these effects. researchgate.net In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties in different solvents.

For this compound, applying a PCM model would be crucial for accurately predicting its properties in solution. For instance, a DFT study of 3-hydroxy-2-quinoxalinecarboxylic acid tautomers using a PCM model showed that geometrical parameters, vibrational frequencies, and electronic properties were all solvent-dependent. researchgate.net Similarly, the tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms of the title compound, its dipole moment, and its electronic absorption spectrum would all be expected to shift depending on the polarity of the solvent.

Applications in Pharmaceutical and Medicinal Chemistry Research

2-Hydroxy-3-Trifluoromethylpyridine as a Privileged Scaffold for Drug Discovery and Development

This compound, also known by its tautomeric form 3-(Trifluoromethyl)pyridin-2(1H)-one, is recognized as a privileged scaffold in drug discovery. cymitquimica.com Its structure allows for diverse chemical modifications, enabling the creation of large libraries of compounds for screening against various therapeutic targets. The pyridine (B92270) ring itself is a common motif in many FDA-approved drugs, and the addition of a trifluoromethyl group further enhances its potential by modulating its physicochemical properties. nih.gov This makes the this compound core an attractive starting point for the development of new drugs targeting a wide range of diseases.

The compound serves as a crucial intermediate in the synthesis of complex pharmaceutical ingredients. nih.govcymitquimica.com Its utility is rooted in the reactivity of the hydroxyl group and the influence of the electron-withdrawing trifluoromethyl group on the pyridine ring's chemistry. This allows for a variety of chemical transformations to introduce different functional groups and build more complex molecular architectures.

Derivatization for Enhanced Biological Activity and Pharmacological Profiles

The core structure of this compound is readily derivatized to generate compounds with improved biological activity and more favorable pharmacokinetic properties. Researchers have explored various synthetic strategies to modify the scaffold, leading to the discovery of potent agents with anticancer, antimicrobial, and enzyme-modulating activities.

The development of novel anticancer agents is a primary focus of research involving this compound derivatives. Pyrido[2,3-d]pyrimidines, which can be synthesized from pyridine precursors, have shown significant potential as multi-targeted kinase inhibitors. nih.govnih.gov Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and CDK4/Cyclin D1 (Cyclin-Dependent Kinase 4). nih.govnih.gov The inhibition of these kinases can disrupt cancer cell proliferation and survival. Research has also explored the synthesis of pyrazolo[3,4-b]pyridine derivatives from trifluoromethyl-substituted precursors, with some compounds showing promising anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer. nih.gov

| Compound Type | Target Kinase(s) | Observed Activity | Reference(s) |

| Pyrido[2,3-d]pyrimidine derivatives | EGFR, PDGFRβ, CDK4/Cyclin D1 | Potent inhibition | nih.govnih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Not specified | Anticancer activity against various cell lines | nih.gov |

| Oxindole-based pyridyl derivatives | FLT3, CDK2 | Dual inhibition | mdpi.com |

The trifluoromethylpyridine moiety is also a key component in the development of new antimicrobial and antiviral agents. The presence of the CF3 group can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes.

Derivatives of 2-(trifluoromethyl)pyridine (B1195222) have been synthesized and evaluated as inverse agonists of the bacterial target PqsR in Pseudomonas aeruginosa, a pathogen known for causing severe nosocomial infections. nih.govresearchgate.net These compounds have the potential to act as virulence-attenuating agents, offering a novel approach to combatting antibiotic resistance. Furthermore, the synthesis of trifluoromethylpyridine derivatives containing amide and thioether moieties has yielded compounds with significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae. researchgate.net

In the realm of antiviral research, trifluoromethyl-containing nucleoside analogues have shown promise. While direct derivatization of this compound into antiviral drugs is an area of ongoing research, the broader class of trifluoromethylated heterocycles has demonstrated activity against various viruses. nih.gov For example, some trifluoromethylpyridine derivatives have exhibited good antiviral activity against Tobacco Mosaic Virus (TMV). researchgate.net

| Derivative Class | Target Organism/Virus | Notable Activity | Reference(s) |

| 2-(Trifluoromethyl)pyridine derivatives | Pseudomonas aeruginosa | PqsR inverse agonism | nih.govresearchgate.net |

| Trifluoromethylpyridine amide/thioether derivatives | Xanthomonas oryzae pv. oryzae | Antibacterial | researchgate.net |

| Trifluoromethylpyridine derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | researchgate.net |

Derivatives of this compound have been successfully developed as modulators of specific enzymes and receptors, highlighting their versatility in targeting a range of physiological processes. A notable example is the development of imidazoline (B1206853) derivatives containing a 2-pyridone moiety as antagonists of the Neuropeptide-Y (NPY) receptor Y5. These antagonists have shown significant potential in preclinical studies for the treatment of diet-induced obesity by inhibiting food intake.

The 3-(trifluoromethyl)-2-pyridone tautomer is particularly useful in these applications, where the amide group can participate in binding to the target protein. This demonstrates the importance of the hydroxypyridine/pyridinone tautomerism in the biological activity of these compounds.

The synthesis of peptide and amide derivatives of this compound has been a fruitful area of research, leading to compounds with a range of biological activities. By incorporating the trifluoromethylpyridine scaffold into peptide or amide structures, researchers can fine-tune the properties of the resulting molecules.

A series of trifluoromethylpyridine amide derivatives containing sulfur moieties have been designed and synthesized, demonstrating both antibacterial and insecticidal properties. researchgate.net Furthermore, the synthesis of novel alkyl amide functionalized trifluoromethyl-substituted pyrazolo[3,4-b]pyridine derivatives has yielded compounds with promising anticancer activity. nih.gov These studies underscore the utility of amide and peptide linkages in connecting the this compound core to other chemical fragments to create diverse and biologically active molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity for various targets. researchgate.net

Considerations of Bioavailability and Metabolic Stability in Fluorinated Drug Design

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacological profile. researchgate.net Among the various fluorinated moieties, the trifluoromethyl (-CF3) group is frequently utilized to improve key pharmacokinetic properties, including bioavailability and metabolic stability. mdpi.comwechemglobal.com The compound this compound serves as a critical structural motif and synthetic intermediate, providing a pathway to introduce both a pyridine ring and a trifluoromethyl group into novel therapeutic agents. innospk.comnih.gov The unique physicochemical characteristics of the -CF3 group, combined with the features of the pyridine ring, are considered responsible for the biological activities of the resulting derivatives. nih.govresearchgate.net

Detailed Research Findings

The value of the trifluoromethyl group in drug design stems from its profound impact on a molecule's electronic properties, lipophilicity, and resistance to metabolic breakdown. mdpi.com

Enhancing Metabolic Stability:

A primary challenge in drug development is overcoming rapid metabolism, often mediated by cytochrome P450 (CYP450) enzymes, which can lead to low bioavailability and short duration of action. nih.govresearchgate.net The introduction of a trifluoromethyl group is a well-established strategy to address this issue. mdpi.com

Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol). mdpi.com This inherent strength makes the -CF3 group exceptionally resistant to oxidative metabolism by CYP450 enzymes, which often target C-H bonds for hydroxylation. annualreviews.org By replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group, chemists can effectively "block" a site of metabolic attack, thereby increasing the drug's metabolic half-life. mdpi.com

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.commdpi.com When attached to an aromatic ring, such as the pyridine ring in this compound, it can decrease the electron density of the ring system. This deactivation makes the ring less susceptible to oxidative metabolism. mdpi.com

Global Protective Effects: Research has shown that the metabolic protection afforded by a -CF3 group can extend beyond the immediate site of substitution. In a study on picornavirus inhibitors, replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also shielded other parts of the molecule from metabolism, an effect described as a "global metabolic protective effect". nih.gov This led to a dramatic reduction in the number of metabolites formed. nih.gov Similarly, incorporating nitrogen atoms into aromatic systems, such as moving from a benzene (B151609) to a pyridine scaffold, is a known strategy to decrease oxidative metabolism and improve metabolic stability. nih.gov

Modulating Bioavailability:

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is critically dependent on factors like membrane permeability and solubility. The -CF3 group influences these properties significantly. mdpi.com

Lipophilicity: The trifluoromethyl group is one of the most lipophilic substituents used in drug design. annualreviews.org Increased lipophilicity can enhance a drug's ability to permeate cellular membranes, which is a crucial step for absorption from the gastrointestinal tract and distribution to target tissues. mdpi.com The presence of fluorine atoms can improve in vivo uptake and transport. mdpi.com

Fine-Tuning Permeability: The influence of the -CF3 group is nuanced. It combines high lipophilicity with the polarity of the C-F bonds, allowing medicinal chemists to fine-tune a molecule's partition coefficient (logP) to achieve an optimal balance between solubility and membrane permeability for improved bioavailability. mdpi.com The introduction of fluorine can also enhance binding affinity to receptors and improve blood-brain barrier penetration. researchgate.netmdpi.com Studies on imidazopyridine analogues, for instance, have shown that fluorination can lead to dramatic improvements in oral bioavailability and CNS exposure. acs.org

The use of building blocks like this compound allows for the rational design of drug candidates that harness these benefits, aiming for molecules with longer half-lives, reduced metabolic clearance, and improved oral bioavailability. innospk.comnih.gov

Data Tables

The following tables provide illustrative data from research findings on the impact of trifluoromethyl groups and heterocyclic scaffolds on metabolic stability.

Table 1: Effect of Trifluoromethyl Substitution on Metabolic Stability of Picornavirus Inhibitors nih.gov

This table demonstrates the "global protective effect" of a trifluoromethyl group. Replacing a methyl group (WIN 54954) with a trifluoromethyl group on an oxadiazole ring (Compound 9) significantly reduced the number of metabolites detected in a monkey liver microsomal assay.

| Compound | Key Structural Feature | Number of Metabolites Detected |

| WIN 54954 | Oxazoline with Methyl Group | 18 |

| Compound 3 | Oxadiazole with Methyl Group | 8 |

| Compound 9 | Oxadiazole with Trifluoromethyl Group | 2 |

Table 2: Impact of Aromatic Ring Scaffold on Metabolic Stability nih.gov

This table illustrates how incorporating nitrogen into an aromatic ring, moving from a phenyl to a pyridyl or pyrimidyl group, can increase metabolic stability, reflected by a longer half-life (t½) in human liver microsomes (HLM).

| Compound ID | Scaffold | HLM t½ (min) |

| 1 | Phenyl | 10 |

| 2 | 2-Pyridyl | 103 |

| 3 | Pyrimidyl | >240 |

Table 3: Comparison of Physicochemical Properties of Substituents mdpi.com

This table compares the trifluoromethyl group to other common substituents in terms of size, lipophilicity, and electronic influence, highlighting the unique combination of properties that make it valuable in drug design.

| Substituent | van der Waals Radius (Å) | Lipophilicity (Hansch-Leo π) | Electronic Effect (Hammett σm) |

| -H | 1.20 | 0.00 | 0.00 |

| -Cl | 1.75 | 0.71 | 0.37 |

| -CH₃ | 2.00 | 0.56 | -0.07 |

| -CF₃ | 2.44 | 0.88 | 0.43 |

Applications in Advanced Materials Science

Development of Functional Materials Incorporating 2-Hydroxy-3-Trifluoromethylpyridine Scaffolds

The this compound scaffold serves as a versatile building block for a range of functional materials, primarily owing to its role as a precursor and a ligand in catalysis. innospk.comnih.gov The reactivity of its hydroxyl and trifluoromethyl groups, combined with the coordinating ability of the pyridine (B92270) ring, allows for its incorporation into more complex molecular structures with tailored functionalities. cymitquimica.com

One of the key applications of this compound is in the synthesis of specialized ligands for catalytic reactions. The amide group of the tautomeric form, 3-(Trifluoromethyl)-2-pyridone, can bind to transition metals, forming stable five- or six-membered ring intermediates. This characteristic is leveraged in catalytic processes such as directed C-H activation. The trifluoromethyl group plays a crucial role in these applications by modulating the metal-binding affinity of the ligand and influencing the regioselectivity of the reaction.

Furthermore, the electronic properties imparted by the trifluoromethyl group make this compound a valuable intermediate in the development of materials for electronic and photonic applications. While specific research on this compound is emerging, the broader class of fluorinated pyridines is recognized for its potential in creating materials with unique optical and electronic properties. The future of this compound in this area is promising, with ongoing research expected to uncover new applications in material science. innospk.com

Integration into Polymers and Coatings for Specific Material Properties

The incorporation of fluorinated compounds into polymers and coatings is a well-established strategy for enhancing material properties. The presence of fluorine atoms, and specifically the trifluoromethyl group, can significantly improve thermal stability, chemical resistance, and surface properties such as hydrophobicity. While direct research on polymers and coatings containing this compound is not extensively documented, the known characteristics of analogous fluorinated pyridines provide a strong indication of its potential in this field.

Fluorinated polyimides and polyurethanes, for example, exhibit excellent thermal stability and chemical resistance, making them suitable for applications in harsh environments. The integration of trifluoromethylpyridine derivatives into polymer backbones is a known approach to achieve these enhanced properties. These polymers often display low surface energy, which translates to non-stick and water-repellent surfaces.

In the context of coatings, pyridine derivatives have been explored as components in formulations to improve durability and finish. The addition of fluorinated moieties, such as the trifluoromethyl group from this compound, could theoretically lead to coatings with superior resistance to weathering, UV degradation, and chemical attack. Research in this area is ongoing, with the aim of developing next-generation protective and functional coatings.

| Material Type | Potential Property Enhancement by Trifluoromethylpyridine Incorporation |

| Polyimides | Increased thermal stability, improved chemical resistance, lower dielectric constant. |

| Polyurethanes | Enhanced hydrophobicity, improved resistance to weathering and UV degradation. |

| Epoxy Resins | Increased chemical resistance, potential for modified surface energy. |

| Alkyd Resins | Potential for improved durability and gloss retention in baking enamels. |

Research on Nanomaterials and Microelectromechanical Systems (MEMS) Applications

The application of this compound in the fields of nanomaterials and Microelectromechanical Systems (MEMS) is an area of growing interest, though still in the early stages of exploration. The unique properties of this compound suggest its potential as a ligand for the functionalization of nanoparticles and as a precursor for materials used in MEMS devices.

In the realm of nanomaterials, the surface chemistry of quantum dots (QDs) and metal nanoparticles is crucial for their stability and function. nih.gov Ligands play a key role in passivating the surface of these nanoparticles and can be used to tune their electronic and optical properties. The pyridine and hydroxyl functionalities of this compound make it a candidate for binding to the surface of nanoparticles, while the trifluoromethyl group could influence their dispersibility and interaction with surrounding media. For instance, pyridine-containing ligands have been used to stabilize gold nanoparticles. capes.gov.br

Metal-Organic Frameworks (MOFs) are another class of nanomaterials where fluorinated and pyridine-based ligands have shown significant promise. nih.gov MOFs are porous materials with applications in gas storage and separation. patsnap.comnih.gov The incorporation of fluorinated ligands can modify the pore size and surface chemistry of MOFs, enhancing their selectivity for specific gases. While direct synthesis of MOFs using this compound has not been reported, its structural motifs are relevant to the design of new functional MOF materials. researchgate.net

To date, there is a lack of specific research detailing the use of this compound in MEMS applications. However, the development of new materials with tailored properties is a constant driver of innovation in this field. The potential for this compound to contribute to the creation of robust and functional micro-scale devices remains an open area for future research.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis of the Compound and its Derivatives

Chromatography is the cornerstone of analytical separation, enabling the isolation of 2-Hydroxy-3-trifluoromethylpyridine from intricate mixtures for accurate measurement. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Due to the polar hydroxyl group, reversed-phase HPLC is the most common approach. cymitquimica.com In this method, the compound is separated on a non-polar stationary phase (such as C18) with a polar mobile phase.

Method development often involves optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve the desired retention and peak shape. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve chromatographic resolution and enhance ionization for subsequent detection by mass spectrometry. While specific HPLC parameters for this compound are application-dependent, a general starting point is outlined in the table below.

Table 1: Typical Starting Parameters for HPLC Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds of varying polarity. |

| Additives | 0.1% Formic Acid | Improves peak shape and protonation for MS. |

| Detector | UV (254 nm) or Mass Spectrometry (MS) | Detects the compound as it elutes. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, or can be made so, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification. This compound, with its polar hydroxyl group, requires a chemical modification step known as derivatization before GC analysis. This process replaces the active hydrogen of the hydroxyl group with a non-polar group, increasing volatility.

A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl (tBDMS) chloride. The resulting silyl (B83357) ether is more volatile and less prone to adsorption on the GC column. Following separation on a capillary column, the mass spectrometer fragments the molecule in a predictable way, creating a unique mass spectrum or "fingerprint" that confirms its identity. Studies on similar hydroxy fatty acids have shown that tert-butyldimethylsilyl ether derivatives are stable and produce distinct fragment ions that can pinpoint the location of the hydroxyl group. capes.gov.br

Coupled Analytical Techniques for Complex Mixture and Metabolite Analysis

To unravel the complexities of biological systems, analysts often couple separation techniques with multiple detection technologies, providing a wealth of information from a single experiment.

Directly Coupled HPLC-NMR-MS/MS for Metabolite Identification in Biological Samples

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) represents a pinnacle in structural elucidation. This powerful combination is particularly effective for identifying unknown metabolites in complex biological matrices like plant extracts or biofluids. A study on the closely related compound, 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine), successfully used directly coupled HPLC-NMR-MS to identify its N-glucoside and O-malonylglucoside conjugates in hydroponically grown maize. nih.gov This approach allows for the physical separation of metabolites by HPLC, followed by the determination of their exact mass and fragmentation patterns by MS/MS, and detailed structural information from NMR. nih.govmdpi.com This synergy significantly speeds up the identification process, requiring minimal sample preparation and avoiding the laborious task of isolating each metabolite individually. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Tissue Metabolite Distribution

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a label-free technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.govnih.gov This method can map the location of a parent compound and its metabolites within an organ, offering crucial insights into pharmacology and toxicology. nih.gov In a typical MALDI-MSI experiment, a thin slice of tissue is coated with an energy-absorbing matrix. A laser is then fired across the tissue surface, desorbing and ionizing molecules which are then identified by their mass-to-charge ratio. nih.gov The result is a molecular map showing the precise location and relative abundance of the target analytes. nih.govnih.gov While challenging for some small molecules due to matrix interference, advancements in matrix selection and sample preparation are expanding its use in metabolomics. nih.govacs.org This technique could be applied to track the distribution of this compound and its biotransformation products in target tissues.

Utilization as Reference Standards in Environmental and Biological Sample Analysis

The availability of a pure, well-characterized substance is a prerequisite for any quantitative analysis. This compound serves as a reference standard for the validation and calibration of analytical methods designed to measure its presence in various samples. sigmaaldrich.com Analytical standards with a certified purity, such as ≥98.0%, are used to create calibration curves, determine limits of detection (LOD) and quantification (LOQ), and assess the accuracy and precision of a method. innospk.com Whether for monitoring its presence as a potential environmental transformation product of agrochemicals or for its use in biological research, a reliable reference standard ensures that analytical results are accurate, reproducible, and comparable across different laboratories. sigmaaldrich.com

Future Perspectives and Emerging Research Areas for 2 Hydroxy 3 Trifluoromethylpyridine

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of trifluoromethylpyridines (TFMPs) is an area of active research, driven by their increasing use in agrochemicals and pharmaceuticals. researchgate.net Traditional methods for producing TFMP derivatives often involve either the chlorine/fluorine exchange of a trichloromethylpyridine precursor or a cyclocondensation reaction with a trifluoromethyl-containing building block. nih.gov